molecular formula C13H19Br B13610659 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene

Cat. No.: B13610659
M. Wt: 255.19 g/mol
InChI Key: IAZBQTWXAAFAGG-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is a brominated alkylbenzene derivative characterized by a benzene ring substituted with two methyl groups at the 1- and 2-positions and a 3-bromo-2,2-dimethylpropyl chain at the 4-position. This compound is structurally distinct from simpler alkylbenzenes like xylenes or tert-butylbenzenes due to its branched brominated substituent .

Properties

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene

InChI

InChI=1S/C13H19Br/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9H2,1-4H3

InChI Key

IAZBQTWXAAFAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:

    Starting Material: 2,2-dimethylpropylbenzene

    Reagent: N-bromosuccinimide (NBS)

    Initiator: Azobisisobutyronitrile (AIBN)

    Conditions: Light or heat

The bromination occurs at the benzylic position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-1,2-dimethylbenzene.

    Oxidation: Formation of 4-(3-Oxo-2,2-dimethylpropyl)-1,2-dimethylbenzene.

    Reduction: Formation of 4-(2,2-Dimethylpropyl)-1,2-dimethylbenzene.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Structural Comparison of Selected Benzene Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene 1,2-dimethyl; 4-(3-Bromo-2,2-dimethylpropyl) ~257.2 (estimated) Bromine, Methyl
4-(tert-Butyl)-1,2-dimethylbenzene 1,2-dimethyl; 4-tert-butyl 162.3 tert-Butyl, Methyl
o-Xylene (1,2-dimethylbenzene) 1,2-dimethyl 106.2 Methyl
4-Bromo-1,2-diaminobenzene 1,2-diamino; 4-bromo 187.0 Bromine, Amino

Key Observations :

  • Bromine vs. tert-Butyl: The bromine in the target compound increases polarity and reactivity compared to the non-halogenated 4-(tert-Butyl)-1,2-dimethylbenzene. The tert-butyl group, while bulky, lacks electronegative character, resulting in lower boiling points (estimated 180–200°C for tert-butyl vs. 250–270°C for brominated analog) .
  • Amino vs. Methyl Groups: 4-Bromo-1,2-diaminobenzene has amino groups, which enhance solubility in polar solvents and reactivity in electrophilic substitution, unlike the inert methyl groups in the target compound.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties
Property This compound 4-(tert-Butyl)-1,2-dimethylbenzene o-Xylene
Boiling Point (°C) 250–270 (estimated) 180–200 144
Melting Point (°C) 30–50 (estimated) -20–0 -25
Solubility in Water Low (<0.1 g/L) Insoluble 0.02 g/L
LogP (Octanol-Water Partition Coefficient) ~4.5 (estimated) 3.8 3.12

Analysis :

  • The bromine and bulky substituent in the target compound increase molecular weight and hydrophobicity (higher LogP) compared to o-xylene.

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